![molecular formula C17H19N7O2 B2697328 1-(6-(1H-吡唑-1-基)吡咯并[3,4-d]嘧啶-3-基)-N-(5-甲基异噁唑-3-基)哌啶-4-甲酰胺 CAS No. 1286699-14-6](/img/structure/B2697328.png)
1-(6-(1H-吡唑-1-基)吡咯并[3,4-d]嘧啶-3-基)-N-(5-甲基异噁唑-3-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
实验和理论研究
对吡唑和嘧啶衍生物的研究,包括与 1-(6-(1H-吡唑-1-基)嘧啶-3-基)-N-(5-甲基异恶唑-3-基)哌啶-4-甲酰胺结构相关的化合物,有助于理解官能化反应和反应机理的理论模型。实验和理论研究提供了对合成过程和在药物化学中设计具有所需性质的新分子的潜在应用的见解 (Yıldırım, Kandemirli, & Demir, 2005)。
取代的吡唑并[4,3-c]吡啶-3-醇的合成
对合成新型稠合杂环化合物(包括吡唑并[4,3-c]吡啶-3-醇)的研究强调了可用于创建具有潜在生物活性的化合物的化学反应的多样性。这些合成途径对于开发新的治疗剂和理解结构与活性之间的关系至关重要 (Karthikeyan, Vijayakumar, & Sarveswari, 2014)。
取代的异构体的抗分枝杆菌活性
将吡啶和嘧啶衍生物作为羧酸的异构体进行的研究对于识别新的抗分枝杆菌剂至关重要。这些化合物针对结核分枝杆菌的合成和评估突出了化学修饰在增强生物活性和针对结核病的药物发现工作中的重要性 (Gezginci, Martin, & Franzblau, 1998)。
与抗结核药物的共结晶
异构吡啶甲酰胺与抗结核药物(如吡嗪酸)的共结晶行为的研究为药物-药物相互作用和开发联合疗法的潜力提供了有价值的见解。这项工作说明了超分子化学在制药科学中的重要性,特别是在提高药物疗效和稳定性方面 (Prasad et al., 2015)。
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-11-14(22-26-12)19-17(25)13-5-9-23(10-6-13)15-3-4-16(21-20-15)24-8-2-7-18-24/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHMGPXBHNCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。